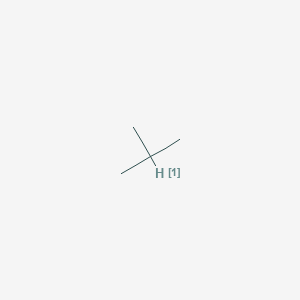

2-Metilpropano-2-d

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives of 2-Methylpropane-2-d involves a range of techniques and processes aimed at introducing functional groups or altering the molecular structure to achieve desired properties. For instance, one study details the synthesis of a novel compound, 2-[(Anthracene-9-ylmethylene)amino]-2-methylpropane-1,3-diol, through a slow evaporation technique, utilizing mixed solvent systems and further characterizing the compound using XRD, FTIR, NMR, UV-Vis spectra, and DFT computations (Pavitha et al., 2017). Another study focuses on the synthesis of deuterium-labeled isobutane variants, showcasing methods for isotopic labeling which are crucial for tracing and studying chemical reactions (Sassi et al., 1999).

Molecular Structure Analysis

Investigations into the molecular structure of 2-Methylpropane-2-d derivatives utilize advanced spectroscopic techniques and computational methods. The study by Pavitha et al. (2017) is an excellent example, where the molecular structure is elucidated through single crystal XRD, complemented by DFT calculations to optimize the ground state geometry and assign fundamental vibrations using potential energy distribution obtained from DFT computations.

Chemical Reactions and Properties

The chemical reactivity of 2-Methylpropane-2-d derivatives is explored through various reactions, including unexpected transformations catalyzed by specific catalysts, as demonstrated in the conversion of 2-methylpropane to 2,3-dimethylbutane with high selectivity (Merle et al., 2009). Such studies shed light on the compound's potential in synthesizing new materials or as intermediates in organic synthesis.

Physical Properties Analysis

Research on the physical properties of 2-Methylpropane-2-d and its derivatives often involves determining phase behavior, melting points, and other thermodynamic properties. Koide et al. (1956) provide insights into the crystal structure and phase transitions of 1,1,1,2-Tetrachloro-2-methylpropane, showcasing the application of X-ray diffraction in understanding the solid-state properties (Koide et al., 1956).

Chemical Properties Analysis

The chemical properties of 2-Methylpropane-2-d derivatives, such as reactivity, stability, and interaction with various reagents, are central to their application in chemical synthesis and material science. Studies like the one by Bastian et al. (2011) demonstrate the engineering of pathway enzymes to enable anaerobic production of isobutanol, a biofuel, from glucose, highlighting the compound's role in renewable energy sources (Bastian et al., 2011).

Aplicaciones Científicas De Investigación

, ha sido estudiado por sus propiedades de cambio de fase. . Estas propiedades son cruciales para comprender el comportamiento del compuesto a varias temperaturas y presiones, lo cual es esencial para las ciencias de los materiales, especialmente en el diseño de materiales que requieren propiedades térmicas precisas. y . Esta información es valiosa para los investigadores que estudian la cinética de las reacciones químicas que involucran este compuesto.

Ciencia ambiental: Densidad de vapor y presión

La densidad de vapor y la presión de 2-Metilpropano-2-d son importantes para las aplicaciones de la ciencia ambiental. Tiene una densidad de vapor de 2.01 (a 21 °C, vs aire) y una presión de vapor de 1536 mmHg (a 21 °C) . Estas propiedades ayudan a modelar las condiciones atmosféricas y a estudiar el impacto del compuesto en la calidad del aire.

Termodinámica: Datos termoquímicos

Los datos termoquímicos del Thermodynamics Research Center (TRC) proporcionan una comprensión integral de las propiedades terfísicas del this compound. Estos datos son cruciales para los cálculos termodinámicos en procesos como la combustión, la refrigeración y el desarrollo de nuevos sistemas de energía .

Astroquímica: Comportamiento a baja temperatura

El comportamiento a baja temperatura del this compound, con un punto de fusión de −160 °C (lit.), es de interés en la astroquímica. Los investigadores estudian estos compuestos para simular el hielo interestelar y comprender los procesos químicos que ocurren en el frío extremo del espacio .

Safety and Hazards

Mecanismo De Acción

Target of Action

2-Methylpropane-2-d, also known as Isobutane-2-d, is a chemical compound with the formula (CH3)3CD The primary targets of this compound are not well-documented in the literature

Biochemical Pathways

A study on the degradation pathway of 2-methylpropene (a similar compound) in mycobacteriaceae family strains suggests that key genes involved are coding for a 4-component soluble diiron mono-oxygenase with epoxidase activity, an epoxide hydrolase, and a 2-hydroxyisobutyryl-coa mutase . These findings may provide a starting point for understanding the potential biochemical pathways affected by 2-Methylpropane-2-d.

Propiedades

IUPAC Name |

2-methyl-2-protiopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3/i4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPPMTNAJDCUHE-LCNXKSLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[1H]C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

58.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13183-68-1 | |

| Record name | 2-Methylpropane-2-d | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013183681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13183-68-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The paper investigates the mechanism of free radical substitution reactions, specifically focusing on whether rearrangements occur within the radical intermediate. 2-Methylpropane-2-d, also known as tert-butyl-d, is strategically employed due to its unique structure. The presence of deuterium, a heavier isotope of hydrogen, at a specific position allows researchers to track its fate during the reaction. By analyzing the products formed, particularly the distribution of deuterium, the study aimed to determine if the tert-butyl radical undergoes rearrangement during photochlorination. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Z)-3-chloroprop-2-enyl] acetate](/img/structure/B78641.png)

![3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol](/img/structure/B78642.png)

![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B78643.png)